tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate
Description
tert-Butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate is a halogenated pyrrolo[2,3-d]pyrimidine derivative characterized by a tert-butyl acetate group at the 7-position, a chlorine atom at position 4, and an iodine atom at position 3. Pyrrolo[2,3-d]pyrimidines are heterocyclic scaffolds widely explored in medicinal chemistry due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and nucleic acid-binding proteins . The iodine atom at position 5 is strategically placed for further functionalization via cross-coupling reactions, while the tert-butyl ester enhances solubility and serves as a protective group for carboxylic acids .
Properties
Molecular Formula |
C12H13ClIN3O2 |
|---|---|
Molecular Weight |
393.61 g/mol |
IUPAC Name |
tert-butyl 2-(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)acetate |
InChI |
InChI=1S/C12H13ClIN3O2/c1-12(2,3)19-8(18)5-17-4-7(14)9-10(13)15-6-16-11(9)17/h4,6H,5H2,1-3H3 |
InChI Key |
POPBIXBFAPQUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C2=C1N=CN=C2Cl)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate involves several stepsThe final step involves the esterification of the carboxylic acid group with tert-butyl alcohol .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
tert-Butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into the compound’s potential therapeutic applications is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as protein kinases, by binding to their active sites. This inhibition disrupts key signaling pathways within cells, leading to changes in cell behavior and function . The compound’s ability to modulate these pathways makes it a valuable tool for studying cellular processes and developing new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate, focusing on substituent variations and their implications:
Key Observations:
Substituent Flexibility at Position 5 :
- The iodine atom in the target compound facilitates cross-coupling reactions (e.g., with phenylacetylene in ), enabling rapid diversification. This contrasts with analogs bearing ethynyl or formyl groups, which are typically introduced post-synthetically.
- Ribose-like substituents (e.g., in ) exploit the scaffold’s purine mimicry for antiviral applications.
Role of the 7-Position Substituent :
- Bulky groups like tert-butyl acetate improve solubility and stability compared to smaller substituents (e.g., H or methyl). Piperidine or pentenyl carbamates () introduce basic nitrogen atoms, enhancing interactions with enzymatic active sites.
4-Chloro as a Universal Feature: The chlorine atom at position 4 is conserved across most analogs, suggesting its critical role as a leaving group or in direct target binding. Replacement with amino groups (e.g., in kinase inhibitors ) modifies electronic properties and hydrogen-bonding capacity.
Biological Activity
tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula for this compound is C₁₁H₁₁ClIN₃O₂, with a molecular weight of approximately 379.58 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.
The biological activity of pyrrolo[2,3-d]pyrimidine derivatives often involves the inhibition of specific enzymes or receptors that are critical in cancer cell proliferation and survival. For instance, studies have shown that these compounds can inhibit the enzyme GAR formyltransferase (GARFTase), which plays a vital role in purine nucleotide biosynthesis. This inhibition leads to cytotoxic effects on tumor cells expressing folate receptors (FRs) and proton-coupled folate transporters (PCFT) .
Antitumor Activity
Research indicates that this compound exhibits potent antitumor activity against various cancer cell lines. Notably:
- Cell Lines Tested : The compound has been evaluated against KB (human cervical carcinoma) and IGROV1 (human ovarian carcinoma) cells.
- IC50 Values : The IC50 values for these cell lines were found to be in the nanomolar range, indicating strong potency. For example, compounds structurally similar to this compound showed IC50 values around 41.5 nM .
Selectivity
The selectivity of the compound for FRα and PCFT over other transporters such as RFC (reduced folate carrier) is crucial for minimizing side effects while maximizing therapeutic efficacy. This selectivity was attributed to specific structural features within the compound that enhance binding affinity to the targeted transporters .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrrolo[2,3-d]pyrimidine scaffold significantly influence biological activity. Key findings include:
- Substituent Effects : The presence of halogens (such as chlorine and iodine) at specific positions on the pyrrolo ring enhances cytotoxicity.
- Bridge Length : Variations in the carbon bridge length between functional groups also affect potency; shorter bridges generally lead to increased activity .
Data Summary
| Compound | Target Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | KB | ~41.5 | GARFTase inhibition |
| This compound | IGROV1 | ~63.8 | GARFTase inhibition |
Case Studies
In one study focusing on pyrrolo[2,3-d]pyrimidine derivatives, researchers demonstrated that compounds with specific structural modifications led to enhanced antitumor efficacy in xenograft models. These findings underscore the potential for developing targeted therapies based on this class of compounds .
Q & A
Basic: What are the key synthetic routes for tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate?
The synthesis typically involves sequential functionalization of the pyrrolopyrimidine core. A common approach includes:
- Step 1 : Preparation of the pyrrolo[2,3-d]pyrimidine scaffold via cyclization of halogenated pyrimidine precursors under Pd-catalyzed cross-coupling conditions (e.g., Sonogashira or Suzuki reactions) .
- Step 2 : Introduction of the iodine substituent at the 5-position using electrophilic iodination agents (e.g., NIS in acetic acid) .
- Step 3 : Esterification with tert-butyl bromoacetate in the presence of a base (e.g., Cs₂CO₃) to install the acetoxy group at the 7-position .
Purification often employs column chromatography with gradients of ethyl acetate/hexanes, followed by recrystallization for high-purity yields .
Basic: How is the compound characterized to confirm its structure and purity?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and regioselectivity (e.g., downfield shifts for aromatic protons at C5 and C7) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns for iodine (e.g., [M+H]+ at m/z 395.58) .
- X-ray Crystallography : Resolves structural ambiguities, particularly for stereochemical assignments in complex intermediates .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: What strategies optimize regioselectivity during iodination at the 5-position?
Regioselectivity is influenced by:
- Electronic Effects : Electron-rich positions (e.g., C5 in pyrrolopyrimidine) favor electrophilic iodination. Pre-activation with Lewis acids (e.g., BF₃·Et₂O) enhances reactivity .
- Steric Control : Bulky directing groups (e.g., tert-butyl esters) at C7 can block undesired iodination at adjacent positions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve iodine solubility and reaction homogeneity, reducing byproducts .
Validation via LC-MS and H NMR coupling constants ensures selective substitution .
Advanced: How does the iodine substituent impact biological activity in kinase inhibition studies?
The 5-iodo group enhances:
- Binding Affinity : Its size and electronegativity improve hydrophobic interactions with ATP-binding pockets in kinases (e.g., JAK2/3) .
- Metabolic Stability : Iodine’s low polarizability reduces oxidative metabolism, extending half-life in in vitro assays .
- Selectivity : Bulkier halogens (vs. chloro) minimize off-target effects in kinase panels, as shown in competitive binding assays using TR-FRET .
Basic: What are the compound’s primary applications in medicinal chemistry?
- Kinase Inhibitor Development : Serves as a precursor for JAK/STAT pathway inhibitors (e.g., Deucravacitinib intermediates) .
- PROTAC Design : The tert-butyl ester facilitates conjugation to E3 ligase ligands for targeted protein degradation .
- Biotransformation Studies : Used to explore cytochrome P450-mediated deiodination and ester hydrolysis in metabolic stability assays .
Advanced: How are reaction conditions tailored to mitigate decomposition during microwave-assisted synthesis?
Critical parameters include:
- Temperature Control : Limiting microwave heating to 100°C prevents thermal degradation of the iodinated core .
- Solvent Selection : Ethanol/water mixtures reduce ester hydrolysis vs. pure ethanol .
- Short Reaction Times : 2-hour cycles minimize side reactions (e.g., dehalogenation) .
Post-reaction, rapid cooling and silica gel purification stabilize the product .
Basic: What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential iodine release .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HI gas) .
- Waste Disposal : Halogenated waste must be segregated and treated with activated charcoal before disposal .
Advanced: How is computational modeling used to predict reactivity and binding modes?
- DFT Calculations : Predict iodination transition states and regioselectivity (e.g., Gibbs free energy barriers for C5 vs. C6 substitution) .
- Molecular Docking : Simulates binding poses in kinase domains (e.g., JAK3) using AutoDock Vina, guiding SAR optimization .
- MD Simulations : Assess stability of PROTAC ternary complexes over 100-ns trajectories in explicit solvent .
Basic: What are common impurities observed during synthesis, and how are they resolved?
- Byproduct A : Deiodinated derivative (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) due to over-reduction. Mitigated by controlling Pd catalyst loading .
- Byproduct B : Ester hydrolysis product (carboxylic acid). Avoided by using anhydrous conditions and molecular sieves .
- Resolution : Preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) separates impurities with >99% purity .
Advanced: What mechanistic insights explain the compound’s role in glycolysis inhibition for cancer therapy?
- HK2 Binding : The pyrrolopyrimidine core competitively inhibits hexokinase 2 (HK2), blocking ATP production in prostate cancer cells .
- Warburg Effect Disruption : Reduces lactate secretion (measured via LC-MS/MS) by >50% at 10 μM doses .
- Synergy with Chemotherapeutics : Combination studies with docetaxel show additive apoptosis via caspase-3 activation assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
